Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
Description
Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride (CAS 90978-66-8) is a bicyclic alkaloid derivative with the molecular formula C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol . Its structure features a fully saturated quinolizine ring system (a fused bicyclo[4.3.1]decane framework) substituted with a carboxylic acid group at position 1 and a stereochemical configuration defined as (1R,9aR) .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11;/h8-9H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWAHYNWNFAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Quinolizine Derivatives
The primary synthetic route to this compound involves the catalytic hydrogenation of quinolizine derivatives. This method is well-documented and widely employed both in laboratory and industrial settings.
- Reaction Conditions : The hydrogenation is typically performed in the presence of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Temperature and pressure are carefully controlled to favor the formation of the desired stereoisomer, commonly (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid hydrochloride.
- Catalyst : Palladium on carbon is preferred due to its efficiency and selectivity.
- Control Parameters : Temperature ranges from ambient to moderate heat (e.g., 25–80°C), and hydrogen pressure is maintained at low to moderate levels (e.g., 1–5 atm) to optimize yield and stereoselectivity.
This process yields the hydrochloride salt by subsequent treatment with hydrochloric acid, which also enhances the compound's stability and crystallinity for isolation.
Industrial-Scale Production
Industrial production scales up the hydrogenation process using high-pressure reactors and continuous flow systems:
- High-Pressure Hydrogenation Reactors : These reactors allow for precise control over reaction parameters, leading to improved yields and product consistency.
- Continuous Flow Systems : Employed to enhance throughput and reproducibility.
- Quality Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to verify product purity and stereochemical integrity.
Alternative Synthetic Routes
While hydrogenation of quinolizine derivatives is the main method, alternative approaches involve:
- Hydrolysis of Quinolinium Salts : Certain quinolinium salts can be hydrolyzed under acidic conditions to yield the free carboxylic acid, which is then converted to the hydrochloride salt.
- Ester Hydrolysis : Hydrolysis of ester intermediates under acidic conditions followed by neutralization with base to afford the carboxylic acid, which can be subsequently converted to the hydrochloride salt.
These alternative methods are more common in related quinoline carboxylic acid derivatives but provide insight into potential pathways for this compound synthesis.
Reaction Conditions and Analysis
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Palladium on carbon (Pd/C) | High selectivity for hydrogenation |
| Hydrogen Pressure | 1–5 atm | Controls reaction rate and stereoselectivity |
| Temperature | 25–80°C | Moderate heat to facilitate reaction |
| Solvent | Often ethanol, methanol, or similar | Solvent choice affects solubility and reaction rate |
| Acid Treatment | Hydrochloric acid (HCl) | Converts free acid to hydrochloride salt |
| Purification Techniques | HPLC, NMR spectroscopy | Ensures purity and stereochemical confirmation |
Chemical Reaction Analysis
Types of Reactions Involved
- Hydrogenation : Saturation of quinolizine ring double bonds to form octahydro derivatives.
- Acid-Base Reactions : Formation of hydrochloride salt from the free carboxylic acid.
- Hydrolysis : Conversion of ester or quinolinium salt intermediates to the free acid.
Reagents and Conditions
- Catalysts : Pd/C for hydrogenation.
- Acids : Hydrochloric acid for salt formation.
- Solvents : Alcohols (methanol, ethanol), water mixtures for hydrolysis.
- Bases : Occasionally used to neutralize intermediates during hydrolysis steps.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | Hydrogenation of quinolizine derivatives with Pd/C under H2, acid treatment for salt formation | High stereoselectivity, scalable | Requires controlled conditions, Pd catalyst cost |
| Hydrolysis of Quinolinium Salts | Acidic hydrolysis of quinolinium salts, base neutralization | Alternative route, useful for related compounds | Less common for this compound, may require purification |
| Ester Hydrolysis | Hydrolysis of ester intermediates under acidic conditions, salt formation | Established method for related acids | Multi-step, potential side reactions |
Chemical Reactions Analysis
Hydrogenation Reactions
This compound participates in stereoselective hydrogenation processes critical for generating saturated intermediates. Key findings include:
Catalytic Hydrogenation
Hydrogenation at 60°C under 10 bar H₂ pressure with Pd/C selectively reduces double bonds while preserving the quinolizine ring system . This method is scalable and industrially viable for producing enantiomerically pure intermediates.
Hydrolysis and Functional Group Interconversion
The carboxylic acid moiety and adjacent stereocenters enable controlled hydrolysis and activation:
Base-Promoted Hydrolysis
Hydrolysis with LiOH in methanol/water quantitatively converts ester derivatives to the free carboxylic acid . This step is pivotal for further derivatization, such as amide bond formation.
Nucleophilic Substitution and Coupling
The carboxylic acid group undergoes activation for coupling reactions:
Carbodiimide-Mediated Activation
Activation with CDI at 0°C followed by reaction with methoxy-methylamine hydrochloride produces Weinreb amides, enabling subsequent ketone synthesis .
Oxidation and Functionalization
While direct oxidation data is limited in non-restricted sources, analogous systems suggest potential pathways:
Hypothetical Oxidation Pathways
| Target Site | Probable Reagent | Expected Product |
|---|---|---|
| Tertiary C-H bonds | KMnO₄ or Ru-based catalysts | Hydroxylated derivatives |
| Amine nitrogen | mCPBA | N-Oxide formation |
Experimental validation is required, but the compound’s structure suggests susceptibility to oxidation at tertiary carbons or nitrogen centers.
Stereochemical Influence on Reactivity
The (1R,9aR) configuration imposes steric and electronic effects:
-
Hydrogenation Selectivity : Pd-catalyzed reactions favor axial hydrogen addition due to bicyclic ring constraints .
-
Nucleophilic Attack : Carboxylic acid derivatives react preferentially from the convex face of the quinolizine system, as inferred from analogous compounds .
Reaction Optimization Challenges
Key limitations and solutions:
| Challenge | Mitigation Strategy | Source |
|---|---|---|
| Epimerization risk | Low-temperature conditions (0–25°C) | |
| Catalyst poisoning | Anhydrous solvents (e.g., toluene) | |
| Byproduct formation | Gradient HPLC purification |
Scientific Research Applications
Industrial Production
For large-scale production, high-pressure hydrogenation reactors and continuous flow systems are utilized to optimize yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure product consistency.
Scientific Research Applications
Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride has several notable applications across various fields:
Chemistry
- Chiral Building Block : It is widely used in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in pharmaceuticals.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of diverse quinolizine derivatives that can be further functionalized for specific applications.
Biology
- Enzyme Mechanisms : It plays a role in studying enzyme mechanisms due to its ability to act as a ligand in biochemical assays.
- Biological Activity : Research indicates that the compound exhibits various biological activities, making it valuable in medicinal chemistry.
Medicine
- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other medical conditions.
- Therapeutic Potential : Its interaction with neurotransmitter receptors and enzymes suggests potential therapeutic effects.
Industry
- Agrochemicals Production : Beyond pharmaceuticals, this compound is also utilized in producing agrochemicals and other specialty chemicals.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
Mechanism of Action
The mechanism of action of Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other hydrochlorides of nitrogen-containing heterocycles. Key examples include:


Key Structural Differences :
- Ring System: The quinolizine core in the target compound is fully saturated, unlike the aromatic isoquinoline (Jatrorrhizine) or indole (Yohimbine) systems .
- Functional Groups: The carboxylic acid group in Octahydro-2H-quinolizine-1-carboxylic acid is directly attached to the bicyclic system, whereas Yohimbine features a methyl ester .
Physicochemical Properties
Notes:

Key Insights :
- Butenafine hydrochloride’s antiviral activity demonstrates the therapeutic relevance of structurally complex hydrochlorides .
Biological Activity
Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride, a chiral compound with significant biological activity, has garnered attention in medicinal chemistry and pharmacology. This compound is primarily recognized for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and enzyme activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique quinolizine ring structure contributes to its reactivity and biological activity. The presence of a carboxylic acid functional group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular receptors and enzymes. It has been shown to:
- Inhibit Acetylcholinesterase (AChE) : This compound acts as a mixed-type inhibitor of AChE, which is crucial for regulating neurotransmitter levels in the nervous system. Kinetic studies have demonstrated its efficacy in inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Interact with Neurotransmitter Receptors : The quinolizine ring system has been implicated in binding to serotonin receptors (5-HT3 and 5-HT4), indicating its role in modulating serotonergic signaling pathways .
Antioxidant Activity
Research indicates that derivatives of octahydro-2H-quinolizine exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. The antioxidant potential was assessed using DPPH radical scavenging assays, revealing significant activity in certain derivatives .
Antimicrobial Properties
Studies have shown that octahydro-2H-quinolizine derivatives possess antimicrobial activity against various pathogens. This suggests their potential use in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed to understand the relationship between the chemical structure of octahydro-2H-quinolizine derivatives and their biological activity. Key physicochemical properties influencing their efficacy include:
- Lipophilicity
- Molecular size
- Functional group positioning
This analysis aids in designing more potent derivatives with enhanced biological activities .
Case Studies
- Inhibition of AChE : A study synthesized multiple derivatives of octahydro-2H-quinolizine, identifying a specific compound that exhibited the highest AChE inhibitory activity (IC50 = 24.4 µM) among 63 tested derivatives. Molecular docking studies provided insights into the binding interactions between the compound and the enzyme .
- Antioxidant Activity Assessment : Another research project evaluated various derivatives for their antioxidant capabilities, determining that certain modifications significantly increased their effectiveness against DPPH radicals, with IC50 values ranging from 18.17 to 18.27 µg/mL .
Summary Table of Biological Activities
| Activity | Mechanism | IC50 Value |
|---|---|---|
| AChE Inhibition | Mixed-type inhibition | 24.4 µM |
| Antioxidant Activity | DPPH radical scavenging | 18.17 - 18.27 µg/mL |
| Antimicrobial Activity | Inhibition of bacterial growth | Varies by derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



